

Advanced Protocol: Solid Phase Peptide Synthesis (SPPS) using Boc-Nva-OH

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Compound of Interest

Compound Name: BOC--Nva--OH.DCHA

Cat. No.: B8796882

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Abstract & Application Scope

Boc-L-Norvaline (Boc-Nva-OH) is a non-canonical amino acid derivative frequently employed in medicinal chemistry to modulate peptide potency and stability. Structurally, Norvaline is a straight-chain isomer of Valine. Unlike Valine, which is

-branched and sterically hindered, Norvaline possesses a linear -propyl side chain.

Key Applications:

- **Methionine Substitution:** Nva is isosteric and isophobic to Methionine (Met) but lacks the sulfur atom, eliminating the risk of oxidative degradation (Met Met-Sulfoxide) during synthesis and storage.
- **Structure-Activity Relationship (SAR) Studies:** Used to probe the steric tolerance of receptor binding pockets, comparing the linear propyl chain (Nva) against the branched isopropyl (Val) or isobutyl (Leu) chains.

This guide details the optimized protocol for incorporating Boc-Nva-OH using standard Boc/Benzyl chemistry. It addresses the specific solubility characteristics and coupling kinetics that distinguish Nva from its branched isomers.

Chemical Profile & Handling

Unlike its isomer Boc-Val-OH, Boc-Nva-OH does not suffer from significant steric hindrance at the

-carbon. Consequently, it typically exhibits faster coupling kinetics and higher conversion rates.

Table 1: Physicochemical Properties of Boc-Nva-OH

Property	Specification
Chemical Name	- -t-Butoxycarbonyl-L-norvaline
CAS Number	53308-95-5
Molecular Formula	
Molecular Weight	217.26 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, DCM, and MeOH
Storage	+2°C to +8°C (Desiccated)
Side Chain	Linear Propyl ()

Strategic Planning: Resin & Reagent Selection

Resin Selection

The choice of resin dictates the C-terminal modification.[1] For Boc chemistry, the resin-peptide linkage must be stable to TFA (used for Boc removal) but cleavable by strong acids (HF/TFMSA).

- For Peptide Acids: Use PAM Resin (4-hydroxymethyl-phenylacetamidomethyl). It provides superior stability to TFA compared to standard Merrifield resin, preventing premature chain loss during long syntheses.

- For Peptide Amides: Use MBHA Resin (4-methylbenzhydrylamine). This yields a C-terminal amide upon HF cleavage, mimicking the native state of many bioactive hormones.

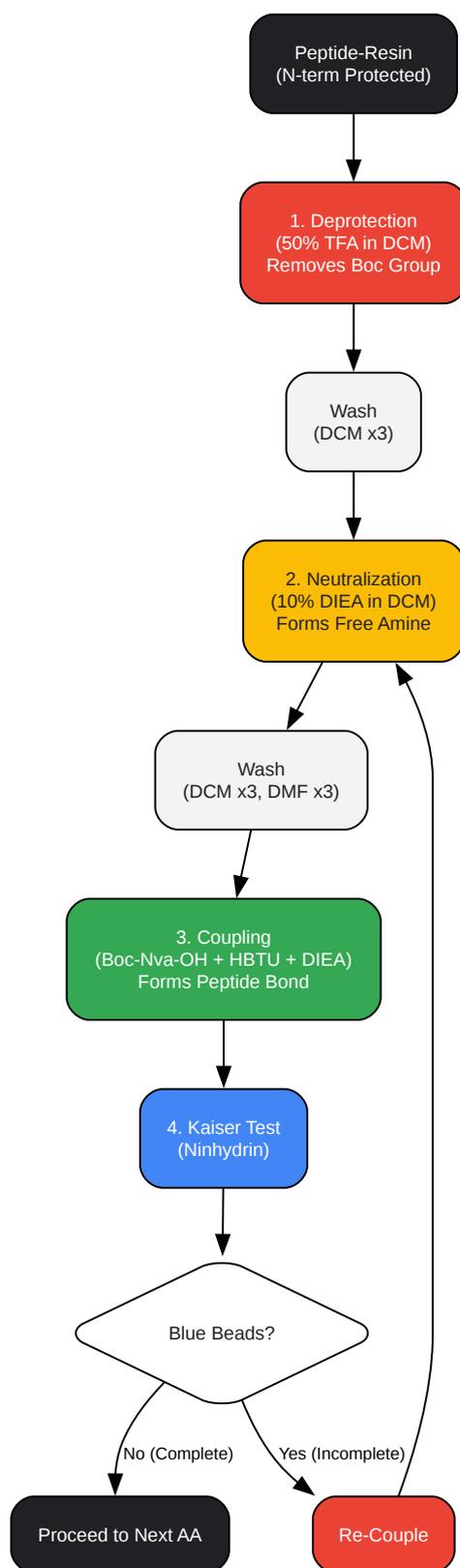
Coupling Reagents

While DCC/HOBt is the classical standard, HBTU/DIEA is recommended for Boc-Nva-OH to ensure rapid, racemization-free coupling.

- Recommendation: Use HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIEA (Diisopropylethylamine) for a 10-30 minute coupling time.

Visualized Workflow: The Boc-SPPS Cycle

The following diagram illustrates the recursive cycle required to extend the peptide chain. Note the distinct "Neutralization" step, which is unique to Boc chemistry (unlike Fmoc).



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Figure 1: The standard Boc-SPPS reaction cycle. The neutralization step is critical to convert the TFA-salt amine to a nucleophilic free amine.

Detailed Experimental Protocol

Phase A: Preparation of Reagents

- Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).
- Neutralization Solution: 10% DIEA in DCM (v/v).
- Activation Solution (0.5 M): Dissolve Boc-Nva-OH (3 eq), HBTU (2.9 eq) in DMF. Add DIEA (6 eq) immediately prior to use.

Phase B: The Synthesis Cycle (Manual or Automated)

Perform the following steps for each amino acid addition. Volumes are based on 1g of resin.

- Swelling: If starting new, swell resin in DCM for 30 mins.
- Deprotection (Boc Removal):
 - Add 10 mL 50% TFA/DCM. Shake for 2 minutes. Drain.
 - Add 10 mL 50% TFA/DCM. Shake for 20 minutes. Drain.
- Washing:
 - Wash with DCM (min).
- Neutralization (Critical):
 - The amine is currently a TFA salt () and unreactive.
 - Add 10 mL 10% DIEA/DCM. Shake for 2 minutes. Drain.

- Repeat: Add 10 mL 10% DIEA/DCM. Shake for 2 minutes. Drain.
- Washing:
 - Wash with DCM (min).
 - Wash with DMF (min) to prepare for coupling.
- Coupling (Boc-Nva-OH):
 - Dissolve Boc-Nva-OH (3 eq. relative to resin loading) and HBTU (2.9 eq) in minimal DMF.
 - Add DIEA (6 eq). The solution should turn yellow.
 - Immediately add to the resin.
 - Agitate for 30–60 minutes at room temperature.
 - Note: Nva couples efficiently. Extended times (>2 hours) are rarely necessary unless the sequence is aggregated.
- Monitoring:
 - Perform a Kaiser Test.^{[2][3][4]}
 - Yellow/Colorless beads: Coupling complete. Proceed.
 - Blue beads: Incomplete. Recouple using fresh reagents.

Cleavage & Isolation Protocols

Boc chemistry requires strong acid cleavage.^[5] Two methods are presented: Hydrogen Fluoride (HF) (Gold Standard) and TFMSA (Alternative).

Method A: Anhydrous HF Cleavage (High Purity)

Requires a specialized Teflon HF line. Best for sequences containing Arg, Cys, or Met.

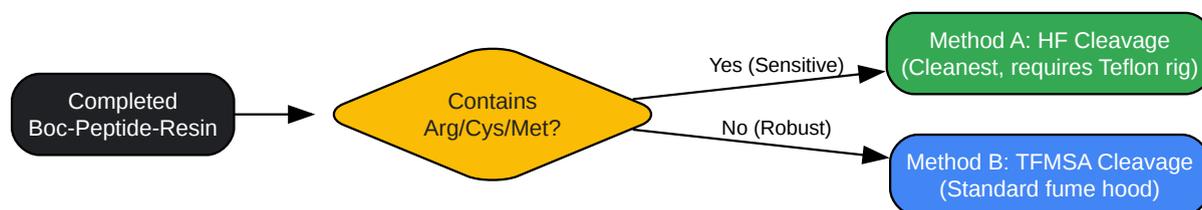
- Preparation: Dry the peptide-resin overnight under high vacuum over .
- Scavengers: Add p-cresol (10% v/v) to the reaction vessel. If the peptide contains Cys, add p-thiocresol (5% v/v).
- Reaction: Condense anhydrous HF (~10 mL per g resin) into the vessel at -78°C.
- Incubation: Warm to 0°C and stir for 60 minutes.
- Extraction: Evaporate HF under vacuum. Wash the residue with cold ether (to remove scavengers).[3] Extract the peptide with 10-50% Acetic Acid in water.
- Lyophilization: Freeze and lyophilize the aqueous extract.

Method B: TFMSA Cleavage (Standard Lab Safety)

Does not require HF line. Suitable for peptides without sensitive side chains (e.g., Trp, Met).

- Cocktail: Prepare a mixture of TFA (80%), TFMSA (10%), and Thioanisole (10%).
- Reaction: Add cooled cocktail to the dry resin (10 mL/g).
- Incubation: Stir at 0°C for 60-90 minutes.
- Precipitation: Filter the resin.[3] Add the filtrate dropwise into cold Diethyl Ether ().
- Isolation: Centrifuge the white precipitate, wash with cold ether, and dry.

Visualized Cleavage Decision Matrix



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Figure 2: Decision matrix for selecting the appropriate cleavage method based on peptide composition.

Quality Control & Troubleshooting

Observation	Probable Cause	Corrective Action
Low Yield	Incomplete Neutralization	Ensure 2x washes with 10% DIEA are performed after TFA deprotection.
Deletion Sequences	Aggregation	Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or switch to pseudoproline dipeptides.
Met-Oxidation	Scavenger Failure	If using Nva as a Met substitute, this shouldn't happen. If Met is present, ensure Dimethyl Sulfide (DMS) is used in the cleavage cocktail.
Slow Coupling	Steric Hinderance	While Nva is linear, adjacent bulky residues (e.g., Nva-Ile) may slow kinetics. Double couple or heat to 50°C.

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